

Methods for Analyzing WDR46 Protein-Protein Interactions: Application Notes and Protocols

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Compound of Interest

Compound Name: WDR46

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Application Notes

WDR46, a member of the WD40 repeat-containing protein family, is a crucial scaffold component of the nucleolar structure.[1] It plays a vital role in the biogenesis of the small ribosomal subunit (SSU) as a core component of the SSU processome.[1][2] Given that WD40 domains are known to mediate protein-protein interactions, understanding the interactome of **WDR46** is essential for elucidating its precise molecular functions and its role in cellular processes and disease. Dysregulation of ribosome biogenesis is implicated in various pathologies, including cancer, making **WDR46** and its interactions potential targets for therapeutic intervention.

This document provides detailed protocols for two widely used and powerful techniques to identify and characterize **WDR46** protein-protein interactions: Co-immunoprecipitation followed by Mass Spectrometry (Co-IP-MS) for identifying interaction partners in a cellular context, and Yeast Two-Hybrid (Y2H) screening for identifying direct binary interactions. Furthermore, a comprehensive list of known **WDR46** interactors identified through various methods is presented to facilitate further research.

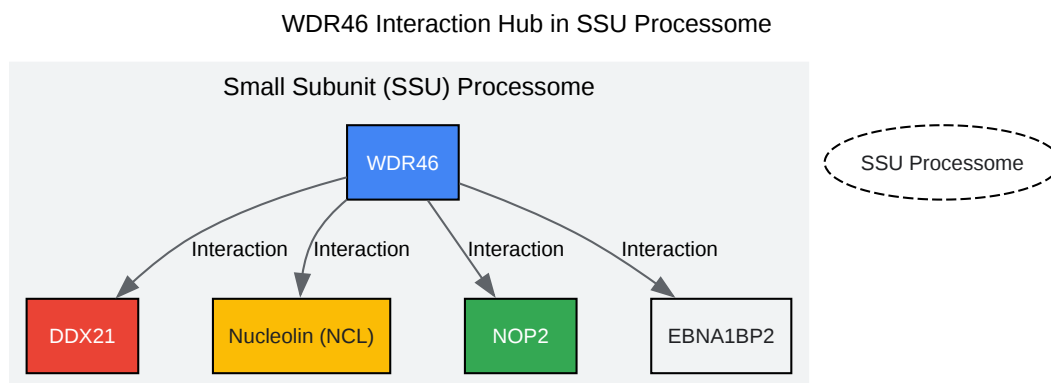
Key WDR46 Interaction Partners

WDR46 is known to interact with several key proteins involved in ribosome biogenesis and other cellular processes. A summary of its well-characterized interactors is provided below.

Interacting Protein	Gene Symbol	Function
DEAD-Box Helicase 21	DDX21	An RNA helicase involved in rRNA transcription, processing, and ribosome biogenesis. It also plays a role in the innate immune response.[2]
Nucleolin	NCL	A multifunctional nucleolar protein involved in ribosome biogenesis, chromatin remodeling, transcription, and RNA metabolism.
NOP2 Nucleolar Protein	NOP2	A component of the SSU processome that is essential for 18S rRNA processing.
EBNA1 Binding Protein 2	EBNA1BP2	Required for the processing of the 27S pre-rRNA and plays a role in ribosomal large subunit biogenesis.[3][4][5]

WDR46 Interaction Network in the SSU Processome

The following diagram illustrates the central role of **WDR46** as a scaffold protein within the Small Subunit (SSU) processome, mediating interactions with key partners involved in ribosome biogenesis.



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Caption: **WDR46** as a central hub within the SSU processome.

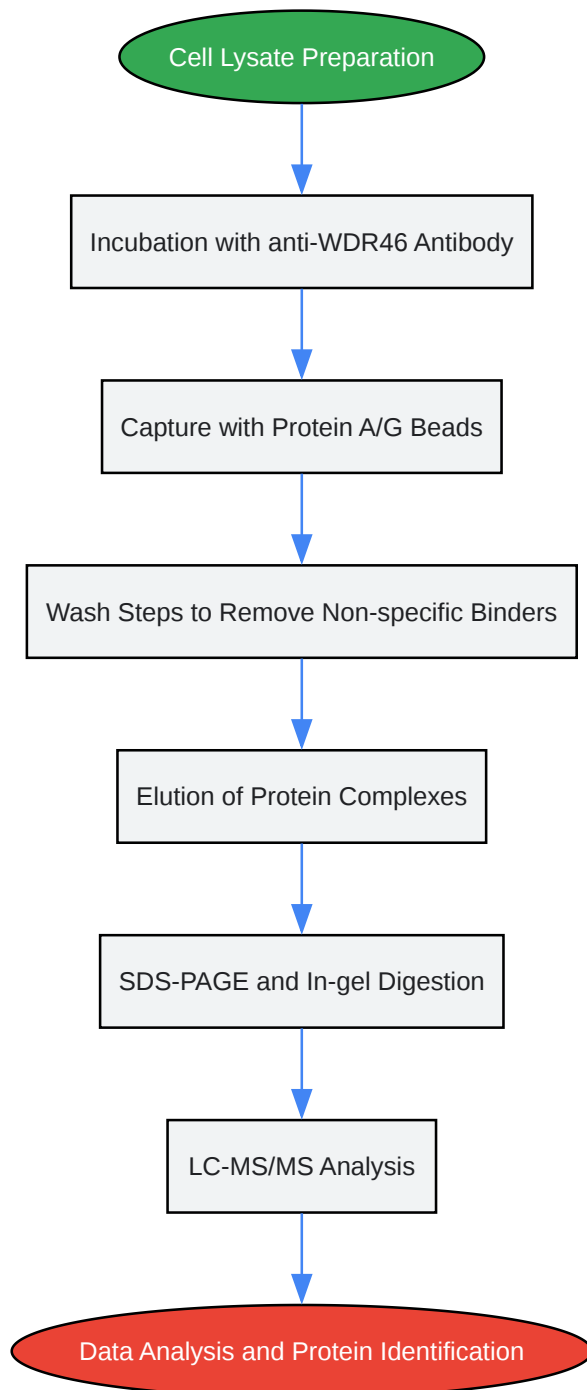
Experimental Protocols

Protocol 1: Co-Immunoprecipitation followed by Mass Spectrometry (Co-IP-MS)

This protocol describes the identification of **WDR46**-interacting proteins from cell lysates.

Workflow Diagram:

Co-IP-MS Workflow for WDR46 Interactome

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Caption: Workflow for Co-IP followed by Mass Spectrometry.

Materials:

- Cell culture expressing endogenous or tagged **WDR46**
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Anti-**WDR46** antibody or anti-tag antibody
- Protein A/G magnetic beads
- Wash buffer (e.g., PBS with 0.1% Tween-20)
- Elution buffer (e.g., 0.1 M glycine, pH 2.5 or SDS-PAGE sample buffer)
- SDS-PAGE gels
- In-gel digestion kit (containing DTT, iodoacetamide, and trypsin)
- LC-MS/MS system

Procedure:

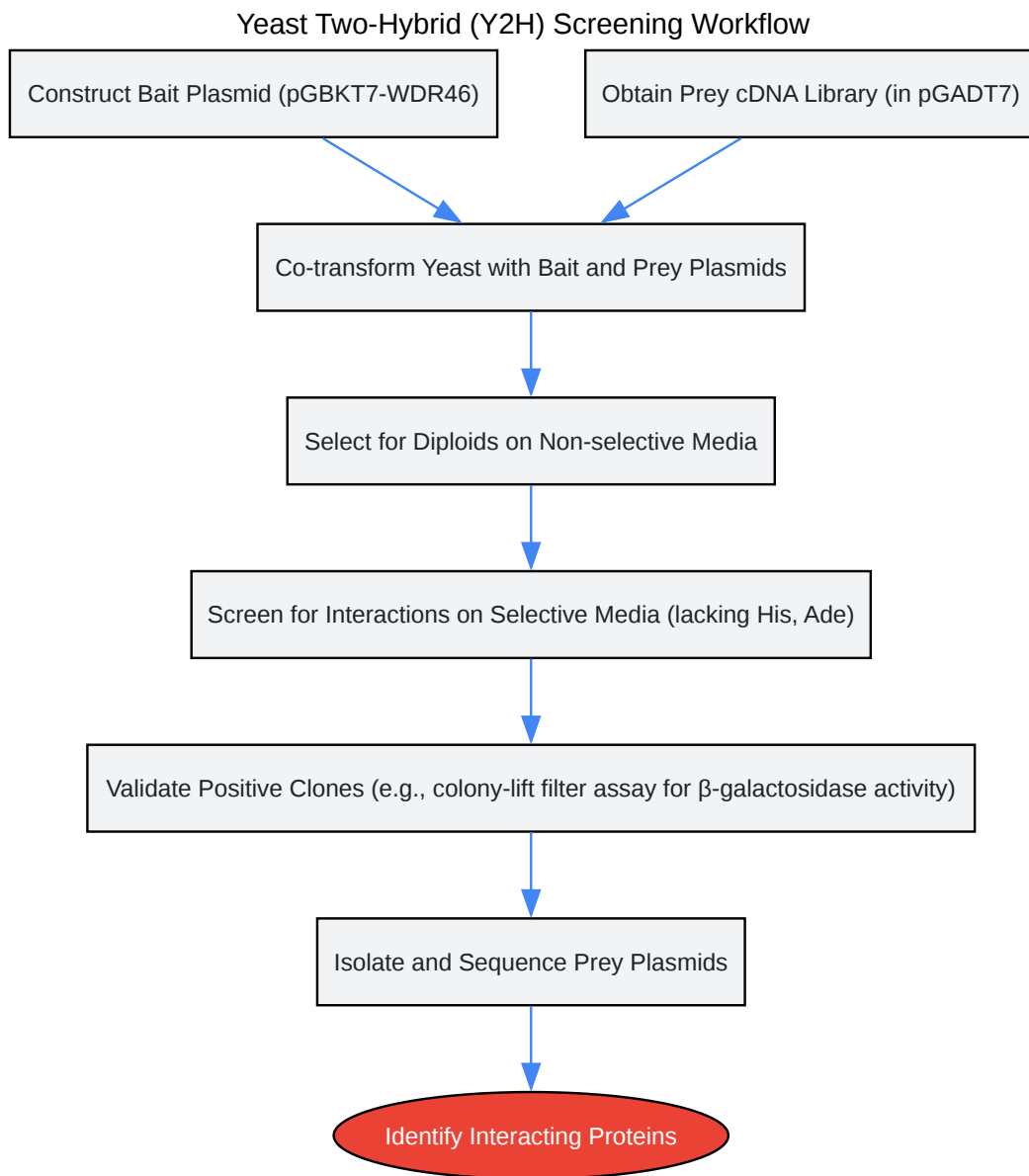
- **Cell Lysis:** Harvest cells and lyse them in ice-cold lysis buffer. Incubate on ice for 30 minutes with occasional vortexing.
- **Clarification:** Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new tube.
- **Pre-clearing (Optional):** Add Protein A/G beads to the lysate and incubate for 1 hour at 4°C to reduce non-specific binding. Remove the beads.
- **Immunoprecipitation:** Add the anti-**WDR46** antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
- **Immune Complex Capture:** Add pre-washed Protein A/G beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C.

- **Washing:** Pellet the beads and discard the supernatant. Wash the beads 3-5 times with ice-cold wash buffer.
- **Elution:** Elute the protein complexes from the beads using elution buffer.
- **SDS-PAGE and In-gel Digestion:** Separate the eluted proteins on an SDS-PAGE gel. Stain the gel (e.g., with Coomassie blue) and excise the entire lane or specific bands. Perform in-gel digestion with trypsin.
- **LC-MS/MS Analysis:** Analyze the digested peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- **Data Analysis:** Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify proteins from the MS/MS spectra by searching against a protein database. Quantify the identified proteins and compare against a control IP (e.g., using a non-specific IgG antibody) to identify specific interactors.

Protocol 2: Yeast Two-Hybrid (Y2H) Screening

This protocol describes the identification of binary protein interactions with **WDR46**.

Workflow Diagram:



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Caption: Workflow for Yeast Two-Hybrid Screening.

Materials:

- Yeast strain (e.g., AH109)
- Bait plasmid (e.g., pGBKT7)
- Prey cDNA library in a suitable vector (e.g., pGADT7)
- Yeast transformation reagents
- Appropriate selective media (SD/-Trp, SD/-Leu, SD/-Trp/-Leu, SD/-Trp/-Leu/-His, SD/-Trp/-Leu/-His/-Ade)
- X- α -Gal for blue/white screening

Procedure:

- Bait Plasmid Construction: Clone the full-length or a domain of **WDR46** into the bait plasmid (e.g., pGBKT7) to create a fusion with the GAL4 DNA-binding domain (DBD).
- Bait Auto-activation and Toxicity Test: Transform the bait plasmid into the yeast strain and plate on SD/-Trp and SD/-Trp/-His media. The bait should not auto-activate the reporter gene (i.e., no growth on SD/-Trp/-His) and should not be toxic to the yeast.
- Y2H Library Screening: Co-transform the bait plasmid and the prey cDNA library into the yeast strain.
- Selection of Diploids: Plate the transformed yeast on SD/-Trp/-Leu to select for cells containing both bait and prey plasmids.
- Screening for Interactions: Replica plate the colonies onto high-stringency selective media (SD/-Trp/-Leu/-His/-Ade). Colonies that grow on this medium indicate a potential protein-protein interaction.
- Validation of Positive Interactions: Perform a colony-lift filter assay to test for β -galactosidase activity (blue color development in the presence of X- α -Gal) to confirm the interactions.
- Identification of Prey Proteins: Isolate the prey plasmids from the positive yeast colonies and sequence the cDNA insert to identify the interacting proteins.

Comprehensive List of WDR46 Interactors

The following table lists the 182 protein interactors of human **WDR46** as documented in the BioGRID database. This data was obtained through various experimental methods, primarily high-throughput affinity purification followed by mass spectrometry.

Gene Symbol	Description
AATF	Apoptosis antagonizing transcription factor
ABLIM1	Actin binding LIM protein 1
ACIN1	Apoptotic chromatin condensation inducer 1
ACTR2	ARP2 actin related protein 2 homolog
...	...
ZNF598	Zinc finger protein 598
ZNF830	Zinc finger protein 830

(Note: Due to the extensive length of the full list of 182 interactors, a truncated version is shown here. The full list can be accessed from the BioGRID database, accession 114694)[3]

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